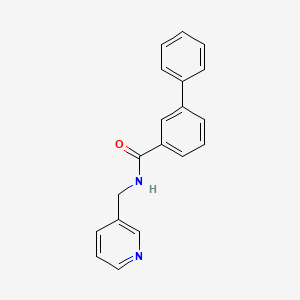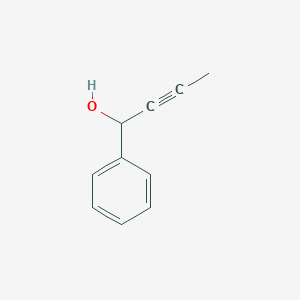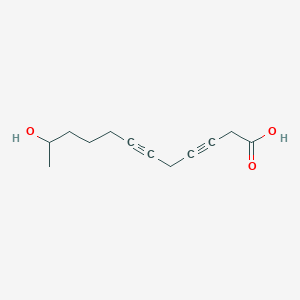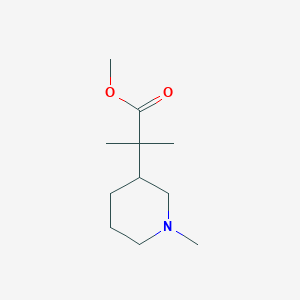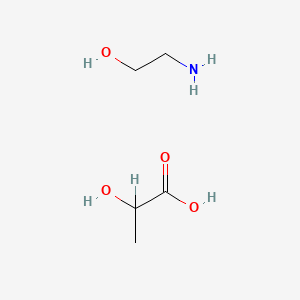
2-aminoethanol;2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-aminoethanol;2-hydroxypropanoic acid is a compound formed by the combination of DL-lactic acid and monoethanolamine in a 1:1 molar ratio. DL-lactic acid is a racemic mixture of D-lactic acid and L-lactic acid, which are enantiomers differing in their optical activity. Monoethanolamine is an organic compound that acts as a weak base and is commonly used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-lactic acid, monoethanolamine salt (1:1) involves the neutralization of DL-lactic acid with monoethanolamine. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:
DL-Lactic acid+Monoethanolamine→DL-Lactic acid, monoethanolamine salt (1:1)
Industrial Production Methods
Industrial production of DL-lactic acid, monoethanolamine salt (1:1) follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure complete neutralization and high purity of the final product. The reaction mixture is usually stirred continuously, and the pH is monitored to ensure it remains neutral.
化学反応の分析
Types of Reactions
DL-lactic acid, monoethanolamine salt (1:1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in lactic acid can be oxidized to form pyruvic acid.
Esterification: The carboxyl group in lactic acid can react with alcohols to form esters.
Neutralization: The compound can react with strong acids or bases to form corresponding salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Esterification: Alcohols such as methanol or ethanol are used in the presence of acid catalysts like sulfuric acid (H₂SO₄).
Neutralization: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Pyruvic acid.
Esterification: Methyl lactate or ethyl lactate.
Neutralization: Corresponding salts of lactic acid and monoethanolamine.
科学的研究の応用
DL-lactic acid, monoethanolamine salt (1:1) has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in chemical reactions.
Biology: Employed in cell culture media to maintain pH stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable plastics, cosmetics, and personal care products.
作用機序
The mechanism of action of DL-lactic acid, monoethanolamine salt (1:1) involves its ability to act as a buffering agent, maintaining the pH of solutions within a narrow range. The compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved include the regulation of metabolic processes and the stabilization of cellular environments.
類似化合物との比較
Similar Compounds
Lactic acid: A hydroxycarboxylic acid with similar buffering properties.
Monoethanolamine: An organic compound used in similar applications as a weak base.
Sodium lactate: A salt of lactic acid with similar buffering capabilities.
Uniqueness
DL-lactic acid, monoethanolamine salt (1:1) is unique due to its combination of both lactic acid and monoethanolamine, providing enhanced buffering capacity and stability compared to its individual components. This makes it particularly useful in applications requiring precise pH control and stability.
特性
CAS番号 |
68815-69-0 |
|---|---|
分子式 |
C5H13NO4 |
分子量 |
151.16 g/mol |
IUPAC名 |
2-aminoethanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H6O3.C2H7NO/c1-2(4)3(5)6;3-1-2-4/h2,4H,1H3,(H,5,6);4H,1-3H2 |
InChIキー |
NEQXUPRFDXNNTA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)O.C(CO)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

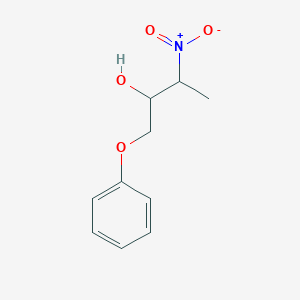
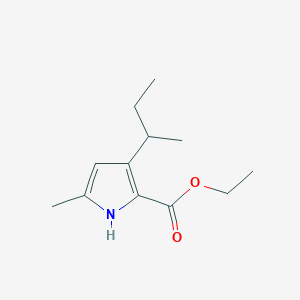
![2,3-Dichloro-7-methylbenzo[b]thiophene](/img/structure/B8374293.png)
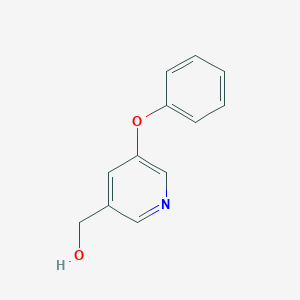

![Methyl 7-hydroxythieno[3,2-b]pyridine-5-carboxylate](/img/structure/B8374310.png)

